Cas no 1252367-24-0 (N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide)

N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide
- Z878668742
- AKOS034649257
- EN300-18001112
- 1252367-24-0
- N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylbenzamide
-
- Inchi: 1S/C16H19N3O3S/c1-18(16(12-17)7-3-8-16)15(20)13-5-2-6-14(11-13)19-9-4-10-23(19,21)22/h2,5-6,11H,3-4,7-10H2,1H3
- InChI Key: NWUVQYZOXKZJQR-UHFFFAOYSA-N
- SMILES: S1(CCCN1C1C=CC=C(C=1)C(N(C)C1(C#N)CCC1)=O)(=O)=O
Computed Properties
- Exact Mass: 333.11471265g/mol
- Monoisotopic Mass: 333.11471265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 627
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 89.9Ų
N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18001112-0.05g |
1252367-24-0 | 90% | 0.05g |
$212.0 | 2023-09-19 |
N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide Related Literature
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide
Comprehensive Overview of N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide (CAS No. 1252367-24-0)
The compound N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide (CAS No. 1252367-24-0) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a cyanocyclobutyl moiety, a benzamide core, and a 1,1-dioxo-1lambda6,2-thiazolidin-2-yl group, making it a subject of interest in pharmaceutical and biochemical research. Researchers are particularly drawn to its potential applications in targeted drug delivery and enzyme inhibition, aligning with the growing demand for precision medicine.
In recent years, the scientific community has shown increasing interest in compounds like N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide due to their modularity and adaptability in drug design. The cyanocyclobutyl group, for instance, is known for its metabolic stability, while the 1,1-dioxo-1lambda6,2-thiazolidin-2-yl component offers unique electronic properties that enhance binding affinity. This dual functionality positions the compound as a promising candidate for addressing complex biological targets, such as inflammatory pathways or neurodegenerative disorders.
One of the most frequently searched questions in the context of this compound is: "What are the potential therapeutic applications of N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide?" Preliminary studies suggest its relevance in modulating protein-protein interactions, a hot topic in modern drug discovery. Additionally, its benzamide backbone is structurally analogous to several FDA-approved drugs, further fueling speculation about its clinical potential.
From a synthetic chemistry perspective, the preparation of CAS No. 1252367-24-0 involves multi-step organic transformations, including cyclization and amidation reactions. The cyanocyclobutyl segment is typically introduced via nucleophilic substitution, while the 1,1-dioxo-1lambda6,2-thiazolidin-2-yl group is incorporated through sulfonamide coupling. These methodologies are widely discussed in academic forums, reflecting the compound's role in advancing synthetic strategies for complex heterocycles.
Another trending topic related to this compound is its physicochemical properties, such as solubility and logP values, which are critical for bioavailability assessments. Computational models predict that N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide exhibits moderate lipophilicity, making it suitable for oral administration—a key consideration in drug development pipelines. Researchers are also investigating its stability under various pH conditions, a common query in pharmaceutical forums.
In summary, N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide represents a compelling case study in the intersection of synthetic chemistry and therapeutic innovation. Its structural complexity and functional diversity align with contemporary research trends, such as fragment-based drug design and allosteric modulation. As the scientific community continues to explore its capabilities, this compound is poised to contribute significantly to the next generation of bioactive molecules.
1252367-24-0 (N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide) Related Products
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)




